3,4-Dimethylbenzyl alcohol
Overview
Description
3,4-Dimethylbenzyl alcohol: is an organic compound with the molecular formula C₉H₁₂O (3,4-Dimethylphenyl)methanol . This compound is characterized by the presence of a benzene ring substituted with two methyl groups at the 3 and 4 positions and a hydroxymethyl group at the benzyl position. It is a colorless to pale yellow liquid with a mild aromatic odor .
Mechanism of Action
Target of Action
It has been used in the determination of toxicities of pseudocumene and its metabolites for ecoli JM101
Mode of Action
It’s known that the compound can interact with biological systems, as evidenced by its use in toxicity studies . The exact nature of these interactions and the resulting changes at the molecular or cellular level are yet to be elucidated.
Biochemical Pathways
It’s known that the compound can be involved in the metabolism of pseudocumene in E.coli JM101
Result of Action
It has been used in toxicity studies, suggesting that it can have an impact on cellular functions . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethylbenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 3,4-dimethylbenzaldehyde using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature .
Industrial Production Methods: In industrial settings, this compound can be produced by the catalytic hydrogenation of 3,4-dimethylbenzaldehyde. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is conducted at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), anhydrous conditions.
Substitution: Thionyl chloride (SOCl₂), pyridine.
Major Products Formed:
Oxidation: 3,4-Dimethylbenzaldehyde.
Reduction: 3,4-Dimethylbenzylamine.
Substitution: 3,4-Dimethylbenzyl chloride.
Scientific Research Applications
Chemistry: 3,4-Dimethylbenzyl alcohol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and fragrances .
Biology: In biological research, it is used as a reference compound for studying the metabolism of aromatic alcohols in microorganisms and higher organisms .
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an antimicrobial agent. It is also used in the synthesis of drug molecules .
Industry: this compound is employed in the production of polymers and resins. It is also used as a solvent and a stabilizer in various industrial applications .
Comparison with Similar Compounds
Benzyl alcohol: Similar structure but without the methyl groups.
2,4-Dimethylbenzyl alcohol: Similar structure with methyl groups at the 2 and 4 positions.
3,5-Dimethylbenzyl alcohol: Similar structure with methyl groups at the 3 and 5 positions.
Uniqueness: 3,4-Dimethylbenzyl alcohol is unique due to the specific positioning of the methyl groups at the 3 and 4 positions on the benzene ring. This structural arrangement influences its chemical reactivity and physical properties, making it distinct from other benzyl alcohol derivatives .
Properties
IUPAC Name |
(3,4-dimethylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-3-4-9(6-10)5-8(7)2/h3-5,10H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGZCXPDJKKZAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219954 | |
Record name | 3,4-Dimethylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6966-10-5 | |
Record name | 3,4-Dimethylbenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6966-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006966105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6966-10-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18728 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dimethylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.432 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-Dimethylbenzyl alcohol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W26FBZ2PXH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,4-Dimethylbenzyl alcohol in the bacterial degradation of pseudocumene?
A1: this compound is an intermediate in the multistep oxidation of pseudocumene (1,2,4-trimethylbenzene) to 3,4-dimethylbenzaldehyde by Pseudomonas putida [, ]. This bacterium utilizes enzymes encoded on the TOL (pWWO) plasmid to catalyze these reactions.
Q2: Can the accumulation of this compound be manipulated during pseudocumene degradation?
A2: Yes. Research indicates that specific concentrations of pseudocumene or this compound itself can inhibit the further oxidation of 3,4-dimethylbenzaldehyde to 3,4-dimethylbenzoic acid []. This manipulation of substrate and intermediate concentrations allows researchers to favor the production of 3,4-dimethylbenzaldehyde in a two-liquid phase bioconversion system.
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